Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate
Overview
Description
Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate is a complex organic compound with the molecular formula C31H49NO6S and a molecular weight of 563.79 g/mol . This compound is characterized by its unique structure, which includes an isocyano group, multiple methyl groups, and a tosyl group attached to a pentadecanedioate backbone. It is typically a pale yellow gum and is soluble in acetonitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Pentadecanedioate Backbone: This step involves the esterification of pentadecanedioic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form diethyl pentadecanedioate.
Introduction of the Isocyano Group: The isocyano group is introduced via a nucleophilic substitution reaction. This typically involves the reaction of a suitable precursor, such as an amine, with phosgene or a similar reagent to form the isocyanide.
Addition of Methyl Groups: The methyl groups are introduced through alkylation reactions, often using methyl iodide and a strong base like sodium hydride.
Attachment of the Tosyl Group: The tosyl group is added via a sulfonation reaction, where the compound is treated with tosyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where the isocyano group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate involves its interaction with molecular targets such as enzymes and receptors. The isocyano group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The tosyl group can also participate in sulfonation reactions, modifying the activity of target molecules.
Comparison with Similar Compounds
Similar Compounds
Diethyl 8-isocyano-2,2,14,14-tetramethylpentadecanedioate: Lacks the tosyl group, making it less reactive in sulfonation reactions.
Diethyl 8-amino-2,2,14,14-tetramethyl-8-tosylpentadecanedioate: Contains an amino group instead of an isocyano group, altering its reactivity and potential biological activity.
Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-methylpentadecanedioate: Has a methyl group instead of a tosyl group, affecting its chemical properties and reactivity.
Uniqueness
Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate is unique due to the presence of both the isocyano and tosyl groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
IUPAC Name |
diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(4-methylphenyl)sulfonylpentadecanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H49NO6S/c1-9-37-27(33)29(4,5)21-13-11-15-23-31(32-8,39(35,36)26-19-17-25(3)18-20-26)24-16-12-14-22-30(6,7)28(34)38-10-2/h17-20H,9-16,21-24H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZLDIFAUXUEAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)CCCCCC(CCCCCC(C)(C)C(=O)OCC)([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H49NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
738606-44-5 | |
Record name | Pentadecanedioic acid, 8-isocyano-2,2,14,14-tetramethyl-8-[(4-methylphenyl)sulfonyl]-, 1,15-diethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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